N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocycle fused to a benzene ring, with key substituents:
- 3,3-dimethyl-4-oxo moiety: Likely stabilizes the oxazepine ring and modulates electronic properties.
- 2,3-dimethoxybenzamide side chain: A common pharmacophore in receptor-targeting molecules, contributing to hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-12-25-17-11-10-15(13-19(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-18(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGVVWRHCNXNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide (CAS Number: 921863-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The structure includes a benzo[b][1,4]oxazepin core which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in steroid metabolism. For instance, it has been evaluated in assays targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) types which are crucial in steroid hormone biosynthesis and metabolism .
- Antioxidant Properties : Some derivatives have shown potential antioxidant activity which can be beneficial in mitigating oxidative stress-related conditions .
- Anticancer Activity : Preliminary studies suggest that certain analogs may possess anticancer properties by inducing apoptosis in cancer cell lines .
Biological Activity Data
| Activity Type | IC50 Value (nM) | Reference |
|---|---|---|
| 17β-HSD Type 3 Inhibition | 700 | |
| Antioxidant Activity | Not specified | |
| Anticancer (CCRF-CEM) | GI50 = 10 |
Case Studies
- Inhibition of 17β-HSD :
- Anticancer Properties :
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- A benzo[b][1,4]oxazepin core.
- An allyl group which enhances its reactivity and biological activity.
- A dimethoxybenzamide moiety that may contribute to its pharmacological properties.
Research indicates that this compound exhibits a range of biological activities, including:
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar oxazepin derivatives. For instance:
- Compounds with structural similarities demonstrated significant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These models are crucial for evaluating the efficacy of potential anticonvulsants in preclinical settings .
Antimicrobial Properties
The antimicrobial potential of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo...) has been documented:
- Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that the compound may possess similar mechanisms of action.
Anticancer Activity
Preliminary investigations suggest potential anticancer properties:
- In vitro assays indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Notably, some studies reported IC50 values as low as 10 nM against leukemia cell lines. The mechanisms may involve interaction with specific receptors or enzymes involved in cellular signaling pathways.
Synthesis and Mechanism of Action
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo...) typically involves multi-step reactions:
- Formation of the oxazepin structure.
- Introduction of the dimethoxybenzamide moiety through nucleophilic substitution reactions.
Mechanistically, the compound may interact with neurotransmitter systems or inhibit key proteins involved in cancer progression and inflammation .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs with Benzo-Fused Heterocycles
Key Observations :
2,3-Dimethoxybenzamide Derivatives
Key Observations :
- The 2,3-dimethoxybenzamide motif is critical for high-affinity receptor interactions. In [18F]fallypride, this group facilitates D2/D3 binding, suggesting the target compound may similarly target neurotransmitter receptors .
- Functionalization strategies : The allyl group in the target compound and [18F]fallypride supports modular derivatization for tuning pharmacokinetics or conjugation (e.g., radiopharmaceuticals) .
Heterocyclic Amides with Therapeutic Potential
Key Observations :
- Benzamide positioning : Isoxaben’s 2,6-dimethoxybenzamide differs from the target compound’s 2,3-substitution, highlighting the importance of substitution patterns in biological activity .
Preparation Methods
Cyclocondensation of Aminophenol Derivatives
A widely adopted method involves the cyclization of 2-aminophenol derivatives with α,β-unsaturated ketones. For instance, reacting 2-amino-4-methylphenol with dimethylacetylene dicarboxylate under reflux in toluene yields the tetrahydrobenzo[b]oxazepin-4-one core. Key conditions include:
- Temperature : 110–120°C
- Catalyst : Palladium(II) chloride (0.5–1 mol%)
- Solvent : Anhydrous toluene or DMF
The 3,3-dimethyl and 4-oxo functionalities are introduced at this stage via stoichiometric control of the ketone precursor.
Intramolecular Cyclization of Carboxamide Intermediates
Alternative routes employ carboxamide intermediates derived from salicylic acid derivatives. For example, treating 2-(2-bromophenyl)acetamide with potassium carbonate in DMF at 80°C induces intramolecular cyclization to form the seven-membered ring. This method favors high regioselectivity, critical for positioning substituents at the 5- and 8-positions.
Allylation at Position 5
Introducing the allyl group at position 5 requires careful optimization to avoid polymerization or over-alkylation.
Nucleophilic Substitution
The benzoxazepine core undergoes alkylation using allyl bromide in the presence of a base. Typical conditions include:
- Base : Potassium tert-butoxide (2.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 12–24 hours
Excess allyl bromide (1.5 equiv) ensures complete substitution, while inert atmospheres (N₂ or Ar) prevent oxidative side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed allylic amination offers an alternative for sterically hindered substrates. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C, the allyl group is installed with >90% efficiency. This method circumvents base-mediated degradation of sensitive intermediates.
Functionalization at Position 8: 2,3-Dimethoxybenzamide Installation
The final step involves coupling the 8-amino group of the benzoxazepine with 2,3-dimethoxybenzoyl chloride.
Amide Bond Formation
Reagents :
- 2,3-Dimethoxybenzoyl chloride (1.2 equiv)
- Coupling Agent: HOBt (1-hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Solvent : Dichloromethane (DCM) or DMF
- Conditions : 0°C to room temperature, 4–6 hours
The reaction proceeds via in-situ activation of the carboxylic acid, achieving yields of 70–85% after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling. Heating at 80°C for 20 minutes in DMF with DIPEA (N,N-diisopropylethylamine) reduces reaction times while maintaining yields ≥75%.
Purification and Analytical Validation
Chromatographic Techniques
- Normal-phase chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted benzoyl chloride and byproducts.
- Reverse-phase HPLC : C18 columns (acetonitrile/water gradient) ensure >98% purity for pharmacological studies.
Spectroscopic Confirmation
- ¹H NMR : Diagnostic signals include the allyl protons (δ 5.1–5.3 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet).
- HRMS : Molecular ion peak at m/z 437.1842 (calculated for C₂₄H₂₇N₂O₅).
Optimization Challenges and Solutions
Regioselectivity in Allylation
Competing alkylation at the 7-position is mitigated by steric hindrance from the 3,3-dimethyl groups. Computational modeling (DFT) predicts a 15:1 preference for 5-substitution, aligning with experimental outcomes.
Stability of the 4-Oxo Group
The ketone moiety is prone to enolization under basic conditions. Employing weakly acidic workup solutions (pH 5–6) stabilizes the oxazepin-4-one structure during allylation.
Comparative Data on Synthetic Routes
Q & A
Q. What are the key synthetic methodologies for this compound, and how can its purity be ensured?
The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the dimethoxybenzamide group. Critical steps include:
- Allylation : Introducing the allyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) .
- Amide coupling : Using reagents like EDCI/HOBt for activating carboxylic acids .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (≥95% purity) .
- Characterization : Confirm structure via H/C NMR (e.g., allyl protons at δ 5.2–5.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
Structural validation requires:
- NMR spectroscopy : Assign peaks for the oxazepine ring (e.g., C=O at ~170 ppm in C NMR) and dimethoxy groups (δ 3.8–4.0 ppm in H NMR) .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 372.43) .
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm bond angles .
Q. What initial biological screening approaches are recommended to identify its activity?
Begin with:
- Enzyme inhibition assays : Test against carbonic anhydrases or kinases at varying concentrations (e.g., 1–100 µM) using fluorometric or colorimetric substrates .
- Cellular viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- GPCR binding studies : Radioligand displacement assays for receptors like serotonin or dopamine .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized without compromising purity?
- Reaction optimization : Use design of experiments (DoE) to adjust temperature (e.g., 60–80°C for allylation), solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Flow chemistry : Implement continuous flow reactors for exothermic steps to enhance reproducibility .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How to resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Cross-validate enzyme inhibition results using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify nonspecific interactions .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC values .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl, cyclopropyl) or methoxy positions .
- Pharmacophore mapping : Use CoMFA or CoMSIA models to correlate electronic/steric features with activity .
- Metabolic stability : Introduce deuterium at labile positions (e.g., allyl CH) to assess half-life in microsomal assays .
Q. What mechanistic approaches elucidate its interaction with biological targets?
- Enzyme kinetics : Determine and under varying substrate/inhibitor concentrations to classify inhibition type (competitive/non-competitive) .
- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., carbonic anhydrase II) to identify binding pockets .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers) .
Q. How are pharmacokinetic properties evaluated in preclinical models?
- Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using HPLC-UV .
- LogP determination : Shake-flask method with octanol/water partitioning .
- In vitro ADME : Assess CYP450 inhibition (e.g., CYP3A4), plasma protein binding (equilibrium dialysis), and hepatic clearance (human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
